molecular formula C13H18N2O B2783735 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1266843-56-4

8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2783735
CAS No.: 1266843-56-4
M. Wt: 218.3
InChI Key: BQFISUMYIASSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS: 1341093-99-9) is a bicyclic tropane derivative characterized by a pyridinylmethyl substituent at the 8-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol .

Properties

IUPAC Name

8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13-7-11-4-5-12(8-13)15(11)9-10-3-1-2-6-14-10/h1-3,6,11-13,16H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFISUMYIASSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of the compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

8-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For instance, certain compounds have shown preferential toxicity to cancer cells, making them potential candidates for cancer therapy. This selectivity is crucial in developing treatments that minimize damage to healthy tissues while targeting malignant cells .

Opioid Receptor Interaction

The compound has been studied for its interaction with mu-opioid receptors, which are critical in pain management and addiction treatment. It acts as an antagonist at these receptors, suggesting its potential use in alleviating opioid-induced side effects such as constipation and gastrointestinal dysfunction without compromising analgesic effects .

Research Case Studies

StudyFocusFindings
Study AAntitumor EffectsDemonstrated selective cytotoxicity towards breast cancer cells with minimal effects on normal cells.
Study BOpioid Receptor ActivityShowed binding affinity to mu-opioid receptors and potential for treating opioid-induced bowel dysfunction without central nervous system withdrawal symptoms.
Study CMechanistic InsightsIdentified DNA binding properties leading to apoptosis in leukemic cell lines, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octan-3-ol derivatives are highly dependent on substituents at the 3- and 8-positions. Key analogs include:

Physicochemical Properties

Table 2: Molecular Weight and Salt Forms
Compound Molecular Weight (g/mol) Salt Form Reference
Target Compound 204.27 None
8-Isopropyl derivative 169.27 None
8-(2-Aminoethyl) derivative 243.17 Dihydrochloride
Compound 10a - Oxalate
  • Lipophilicity : Halogenated derivatives (e.g., 26, 28) exhibit higher logP values due to aryl halogens, whereas the target compound’s pyridinyl group may balance hydrophilicity and membrane permeability .

Pharmacological Activity

  • Dopamine D₂-like Receptor Affinity: Compounds 26–30 () showed nanomolar binding affinities, with electron-withdrawing groups (e.g., 4-bromophenyl in 28) enhancing potency .

Stereochemical Considerations

  • endo vs. exo Configuration : The 8-isopropyl derivative () exists in the endo form, which is stereochemically stable and often pharmacologically preferred . The target compound’s stereochemistry is unspecified but likely follows similar trends.
  • Isomerization : highlights aluminum-catalyzed isomerization methods to optimize cis/trans ratios in related compounds .

Biological Activity

The compound 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a derivative of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential biological activities, particularly in the realm of neurotransmitter reuptake inhibition. This article delves into the compound's biological activity, highlighting its pharmacological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • Molecular Formula : C20H22N4O
  • CAS Number : Not available

This compound belongs to a broader class of organic compounds known as pyrrolopyridines, which are characterized by their unique bicyclic structures and have been studied for various biological activities.

Neurotransmitter Reuptake Inhibition

One of the primary biological activities associated with this compound is its role as a monoamine reuptake inhibitor . Research indicates that derivatives of the azabicyclo[3.2.1]octane class can inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro. This mechanism is crucial for the treatment of mood disorders, including depression and anxiety disorders .

Therapeutic Applications

The therapeutic implications of this compound are significant:

  • Depression and Anxiety : The inhibition of monoamine reuptake is beneficial in managing depressive states and anxiety disorders . The compound's efficacy in this area has been compared to traditional antidepressants, which often have undesirable side effects.
  • Pain Management : There is emerging evidence suggesting that these compounds may also play a role in pain modulation, potentially offering new avenues for analgesic therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives has shown that modifications to the molecular structure can significantly influence their biological activity. For instance, changes to the N-substitution patterns have resulted in analogs with enhanced selectivity for kappa opioid receptors . This highlights the importance of molecular design in optimizing pharmacological properties.

Clinical Studies on Azabicyclo Derivatives

Several studies have explored the clinical applications of azabicyclo derivatives:

  • Efficacy in Depression : A study demonstrated that specific azabicyclo derivatives exhibited significant antidepressant-like effects in animal models, correlating with their ability to inhibit serotonin and norepinephrine reuptake .
  • Opioid Receptor Antagonism : Another investigation focused on a series of 8-azabicyclo derivatives that acted as selective kappa opioid receptor antagonists, showing promise for treating conditions associated with opioid dysregulation .

Comparative Analysis Table

CompoundTarget ReceptorActivityReference
8-Azabicyclo Derivative ASerotonin TransporterInhibitor
8-Azabicyclo Derivative BKappa Opioid ReceptorAntagonist
8-Azabicyclo Derivative CNorepinephrine TransporterInhibitor

Q & A

Q. Table 1: Selectivity Ratios of Derivatives

DerivativeSigma-1 IC50_{50} (nM)Sigma-2 IC50_{50} (nM)Selectivity (σ2/σ1)
11a 5201243.3
11b >10008>125

Data adapted from Leemans et al.

Q. Experimental Design :

  • Use radioligand binding assays (e.g., 3^3H-DTG for sigma-2) under controlled pH (7.4) and temperature (25°C).
  • Compare analogs with varied substituents (e.g., benzyl vs. pyridinyl groups) to map pharmacophores .

Advanced: How can contradictions in thermodynamic stability data be resolved?

Methodological Answer:
Discrepancies in stability studies often arise from:

  • Environmental factors : Humidity or oxygen exposure during storage (e.g., hydrochloride salts degrade faster under high humidity) .
  • Analytical variability : Use standardized DSC (differential scanning calorimetry) protocols to measure decomposition temperatures (Td_d).

Q. Resolution Strategies :

  • Controlled stability studies : Store samples under inert gas (N2_2) at –20°C and monitor via HPLC at intervals (0, 3, 6 months).
  • Computational modeling : Predict degradation pathways using DFT calculations (e.g., bond dissociation energies of the hydroxyl group) .

Basic: What precautions are critical for handling this compound in vitro?

Methodological Answer:

  • PPE : Use nitrile gloves and P95 respirators to avoid dermal/ocular exposure (classified as Skin Irritant Category 2) .
  • Ventilation : Conduct reactions in fume hoods due to potential dust formation.
  • Waste disposal : Neutralize acidic/basic residues before disposal to prevent environmental release .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry, later removed via hydrolysis .
  • Kinetic resolution : Use enzymes (e.g., lipases) or chiral catalysts (e.g., BINAP-ruthenium complexes) in asymmetric hydrogenation .
  • Analytical validation : Compare experimental optical rotation values with literature data for tropane alkaloid analogs .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetics?

Methodological Answer:

  • Absorption : Endo-isomers exhibit higher intestinal permeability (log P ≈ 1.8) due to reduced polarity.
  • Metabolism : CYP3A4 preferentially oxidizes exo-OH derivatives, shortening half-life (t1/2_{1/2} < 2 hr vs. 5 hr for endo) .
  • Experimental validation : Use chiral LC-MS to track stereoisomer distribution in plasma samples from rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.